3''-HABA Kanamycin A
Overview
Description
3’'-HABA Kanamycin A is a derivative of kanamycin A, an aminoglycoside antibiotic. This compound is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). Kanamycin A itself is isolated from the bacterium Streptomyces kanamyceticus and is widely used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-HABA Kanamycin A involves the acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid. The reaction typically occurs under controlled conditions to ensure the correct attachment of the L-HABA moiety to the kanamycin A molecule .
Industrial Production Methods: Industrial production of 3’'-HABA Kanamycin A follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification to attach the L-HABA group .
Chemical Reactions Analysis
Types of Reactions: 3’'-HABA Kanamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the amino groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3’'-HABA Kanamycin A has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of aminoglycosides.
Biology: Employed in studies involving bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of biosensors for detecting antibiotic residues in food products.
Mechanism of Action
3’'-HABA Kanamycin A exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leading to the production of nonfunctional proteins, ultimately inhibiting bacterial growth . The molecular targets include the ribosomal RNA and associated proteins involved in protein synthesis .
Comparison with Similar Compounds
Kanamycin A: The parent compound, used widely as an antibiotic.
Tobramycin: Another aminoglycoside antibiotic with a structure closely related to kanamycin A.
Uniqueness: 3’'-HABA Kanamycin A is unique due to the presence of the L-HABA moiety, which enhances its stability and resistance to enzymatic degradation compared to kanamycin A . This modification also broadens its spectrum of activity against resistant bacterial strains .
Properties
IUPAC Name |
(2S)-4-amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-11-12(30)10(5-28)38-21(14(11)32)39-18-6(25)3-7(26)19(17(18)35)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9?,10?,11+,12-,13-,14?,15?,16?,17?,18+,19?,21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDZJSGQOGXFX-VJILDFPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)NC(=O)C(CCN)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747872 | |
Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50725-25-2 | |
Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-amino-6-deoxy-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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